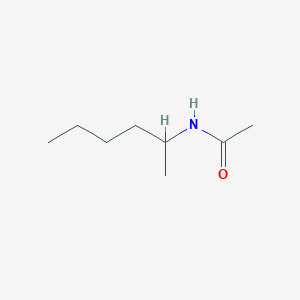

N-(Hexan-2-YL)acetamide

Description

Historical Context and Significance of Acetamide (B32628) Scaffolds in Chemical Science

The acetamide functional group is a cornerstone in organic and medicinal chemistry. smolecule.comchemsrc.com Its presence in numerous biologically active molecules underscores its importance as a pharmacophore. chemsrc.com Acetamide derivatives have been explored for a wide array of therapeutic applications, including as anti-inflammatory, anticonvulsant, and antimicrobial agents. nih.gov The amide bond's planarity and ability to participate in hydrogen bonding are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. The development of synthetic methodologies for forming amide bonds has been a central theme in organic synthesis for decades, reflecting the utility of this functional group. smolecule.com

Envisioned Research Avenues for N-(Hexan-2-YL)acetamide

Given the limited specific data, research avenues for this compound can be envisioned based on the properties of analogous compounds. The chirality of the molecule suggests that investigations into the stereoselective synthesis and differential biological activities of its enantiomers could be a fruitful area of research. The lipophilic nature of the hexyl group might confer specific solubility and membrane permeability properties, which could be explored in the context of drug delivery or as a precursor for other functional molecules. Research could also focus on its potential as a building block in the synthesis of more complex chemical structures.

Scope and Objectives of Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would necessitate foundational research to establish its fundamental chemical and physical properties. The primary objectives would include:

Synthesis and Characterization: Developing and optimizing synthetic routes to obtain both the racemic mixture and the individual enantiomers of this compound. A standard approach would involve the acylation of hexan-2-amine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity.

Physicochemical Properties: Experimental determination of key physical properties such as melting point, boiling point, solubility in various solvents, and partition coefficient (LogP). These data are crucial for understanding its behavior and potential applications.

Exploratory Biological Screening: Initial in-vitro screening against a panel of biological targets to identify any potential pharmacological activity. Based on the activities of related acetamides, this could include assays for anticonvulsant, anti-inflammatory, or antimicrobial effects.

Due to the current lack of dedicated published research, the following data tables are constructed based on general knowledge of related compounds and are intended to be illustrative of the type of data that would be collected in a formal study of this compound.

Table 1: Physicochemical Properties of this compound (Predicted/Illustrative)

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 16538-02-6 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Predicted to be soluble in organic solvents, with limited solubility in water. |

| Chirality | Yes |

Table 2: Illustrative Research Findings for N-Substituted Acetamides

| Research Area | Finding | Reference Compound Example |

|---|---|---|

| Anticonvulsant Activity | Derivatives of branched-chain N-alkyl acetamides have shown potential as candidates for epilepsy treatment. | N-(5-Methylhexan-2-yl)acetamide |

| Anti-inflammatory Activity | Certain N-aryl acetamide derivatives have demonstrated anti-inflammatory properties. | N-(2-hydroxyphenyl) acetamide nih.gov |

| Urease Inhibition | Benzothiazole-based N-acetamide derivatives have shown significant urease inhibition activity. | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide mdpi.com |

Structure

3D Structure

Properties

CAS No. |

16538-02-6 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-hexan-2-ylacetamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-7(2)9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

UMBQKVCVCZEWSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Hexan 2 Yl Acetamide and Analogues

Classical Organic Synthesis Approaches

The formation of the amide bond in N-(hexan-2-yl)acetamide is a primary focus of classical synthesis. This typically involves the reaction between hexan-2-amine and a suitable acetylating agent.

The most direct and conventional method for synthesizing this compound is through the N-acylation of hexan-2-amine. ncert.nic.in This nucleophilic substitution reaction involves reacting the primary amine with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). ncert.nic.innih.gov The reaction is often performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

Optimization of this standard procedure focuses on improving yields, simplifying reaction conditions, and employing more environmentally benign catalysts and solvents. orientjchem.org Various catalysts have been shown to be effective for N-acylation under mild conditions. For instance, molecular iodine has been demonstrated as a highly efficient catalyst for the acylation of primary and secondary amines with acetyl chloride under solvent-free conditions at room temperature, offering high yields in a short time. tandfonline.comresearchgate.net Other Lewis acids, such as zinc chloride and iron(III) chloride, are also used to facilitate the reaction. researchgate.net

Alternative acylating agents and conditions have also been explored. Acetic acid can be used as a catalyst with ethyl acetate (B1210297) or butyl acetate serving as the acyl source, providing a cheap and simple method for acetylation. rsc.org The development of catalyst-free systems, for example, conducting the reaction in water, represents a greener approach to amide synthesis. nih.gov

| Catalyst/System | Acylating Agent | Key Advantages | Reference |

|---|---|---|---|

| Iodine | Acetyl Chloride | Solvent-free, room temperature, high yield, rapid. | tandfonline.comresearchgate.net |

| Acetic Acid | Ethyl Acetate | Inexpensive reagents, simple procedure. | rsc.org |

| None (in water) | Benzotriazole-activated acids | Environmentally friendly, mild conditions, high yields. | nih.gov |

| Lewis Acids (e.g., ZnCl2, FeCl3) | Acetic Anhydride | Effective catalysis for less reactive amines. | researchgate.net |

The synthesis of analogues of this compound can be achieved by modifying the hexyl chain. Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of varied and complex molecular structures from simpler precursors. chiba-u.jp Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings have revolutionized the synthesis of functionalized molecules. okstate.edunih.gov

These methods could be applied to synthesize functionalized precursors to hexan-2-amine. For instance, a shorter alkyl halide could be coupled with an appropriate organometallic reagent to construct the C6 backbone. The development of methods tolerant to various functional groups allows for the synthesis of highly functionalized organic molecules. bohrium.com Iron-catalyzed C-H functionalization reactions also offer a pathway to couple a wide variety of substrates, including alkyl groups. researchgate.net While not a direct synthesis of the amide, these coupling strategies provide access to a diverse range of substituted hexylamines, which can then be acylated to produce a library of this compound analogues.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient strategy for synthesizing complex molecules like N-alkylated amides. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. researchgate.net

One potential MCR approach to N-(substituted)-acetamides involves the reaction of nitriles, which can be converted to metalloimines. These intermediates can then react with acyl chlorides to form acylimines, which are subsequently trapped by a nucleophile. nih.gov Another strategy involves the iridium-catalyzed tandem hydration/N-alkylation of nitriles and aldoximes with alcohols to directly produce N-alkylated amides. researchgate.net Such approaches could theoretically be adapted for the synthesis of this compound or its analogues in a convergent and efficient manner.

Stereoselective Synthesis of this compound Isomers

This compound possesses a stereocenter at the C2 position of the hexyl group, meaning it can exist as two enantiomers, (R)-N-(hexan-2-yl)acetamide and (S)-N-(hexan-2-yl)acetamide. The synthesis of enantiomerically pure compounds is crucial in many fields, and several stereoselective methods can be applied to achieve this.

A well-established method for controlling stereochemistry involves the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

For the synthesis of a specific isomer of this compound, a chiral auxiliary, such as an oxazolidinone derivative, could be attached to a precursor molecule. For example, an auxiliary could guide the stereoselective alkylation of a smaller fragment to build the chiral hexyl chain. Following the key stereoselective step, the auxiliary would be cleaved, and the resulting chiral amine (either (R)- or (S)-hexan-2-amine) could be acylated to yield the final enantiopure product. The N-to-S acyl transfer is another advanced strategy where a cysteine-derived oxazolidinone acts as both a chiral auxiliary and an acyl transfer agent, converting stable chiral amides into more reactive thioesters for further transformations. nih.gov

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com Various catalytic systems have been developed for the enantioselective synthesis of chiral amides. nih.govnih.gov

Copper-catalyzed reactions have shown significant promise. For example, the direct enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines proceeds under mild conditions. acs.org Similarly, rhodium-catalyzed asymmetric isomerization of allylamines can lead to the formation of chiral β-branched amides. illinois.edu Another innovative approach involves the co-catalyzed carbene N-H insertion reaction using an achiral rhodium complex and a chiral squaramide catalyst to achieve N-alkylation of primary amides with excellent enantioselectivity. nih.gov These methods provide direct routes to chiral amides and could be adapted to produce either the (R) or (S) isomer of this compound with high levels of stereocontrol.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium / Chiral Squaramide | Carbene N-H Insertion | Mild conditions, rapid reaction, high yield and enantioselectivity. | nih.gov |

| Copper Hydride (CuH) / Chiral Ligand | Reductive Amidation | Direct synthesis from unsaturated carboxylic acids, mild conditions. | acs.org |

| Rhodium / Chiral Ligand | Asymmetric Isomerization | One-step synthesis of β-branched amides from allylamines. | illinois.edu |

| Phosphoric Acid | Asymmetric Wolff Rearrangement | Enantioselective amination of ketenes generated in situ. | chemrxiv.org |

Diastereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers can exhibit varied biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, the chirality centers on the second carbon of the hexyl chain.

Approaches to achieve this stereochemical control often involve the use of versatile chiral building blocks or organocatalysis. For instance, N-sulfinimines have been demonstrated as effective intermediates in the asymmetric synthesis of chiral amines, which are direct precursors to the target amide. researchgate.net The use of chiral catalysts, such as (S)-t-BSA, can guide the stereochemical outcome of key reaction steps. researchgate.net While specific literature on the enantioselective synthesis of this compound is not prevalent, the principles are well-established. The general strategy involves the asymmetric synthesis of (R)- or (S)-hexan-2-amine, followed by a standard acylation reaction with an acetylating agent like acetic anhydride or acetyl chloride. The configurational stability of the resulting enantiomerically enriched amide is typically high. researchgate.net These methods are critical in pharmaceutical development where one enantiomer often provides the desired therapeutic effect while the other may be inactive or cause adverse effects. researchgate.net

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions.

Lipase-Catalyzed Acylation Processes

Lipases are versatile enzymes widely used for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. mdpi.com The lipase-catalyzed N-acylation of amines is a well-established method for producing amides. mdpi.comwur.nl Specifically, Candida antarctica Lipase B (CALB) is a highly effective biocatalyst for this transformation. researchgate.netnih.gov

The synthesis can be performed through the direct condensation of a carboxylic acid and an amine. researchgate.net Studies on the synthesis of various N-alkyl amides using CALB have shown that reactions can be carried out in a non-solvent system at temperatures between 60-90°C, achieving high yields. researchgate.net For example, the reaction of hexanoic acid with various alkyl amines in the presence of CALB resulted in yields ranging from 77.4% to 82.3%. researchgate.net This enzymatic approach avoids the need for harsh reagents or activating agents. Furthermore, the use of "green" solvents like cyclopentyl methyl ether can enhance the sustainability of the process. nih.gov

The table below summarizes typical conditions and findings for lipase-catalyzed amidation reactions relevant to the synthesis of this compound analogues.

| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

| Candida antarctica Lipase B (CALB) | Unsaturated Fatty Acids + Ethanolamine | Hexane | 40 | 15 | 80-88 | wur.nlresearchgate.net |

| Candida antarctica Lipase | Carboxylic Acids + Alkyl Amines | Non-solvent system | 60-90 | 16-20 | 77.4-82.3 | researchgate.net |

| Candida antarctica Lipase B (CALB) | Free Carboxylic Acids + Amines | Cyclopentyl methyl ether | Not Specified | Not Specified | Excellent | nih.gov |

Microbial Transformation Pathways for Hexyl-containing Amides

Microorganisms provide a rich source of enzymes capable of transforming a wide range of organic compounds, including amides. While synthesis is a primary goal, understanding transformation pathways is also key. Amidase enzymes, found in bacteria such as Rhodococcus erythropolis, are capable of hydrolyzing amides to their corresponding carboxylic acids. nih.gov

The amidase from Rhodococcus erythropolis has been shown to have hydrolytic activity toward a variety of amide substrates. nih.gov Such microbial transformations are relevant to the metabolic fate of hexyl-containing amides and can be harnessed for biotechnological applications. These enzymatic processes can be optimized for stability and reusability by immobilizing the enzyme, for instance, as a cross-linked enzyme aggregate (CLEA), which can facilitate its recovery and reuse. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced technologies that accelerate reactions, improve yields, and enhance safety and scalability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. preprints.org By using microwave irradiation, this technique can dramatically reduce reaction times from hours to mere minutes or even seconds, often with improved product yields compared to conventional heating methods. nih.govnih.gov

For the synthesis of acetamides, MAOS offers a rapid, efficient, and often solvent-free approach. organic-chemistry.orgresearchgate.net The direct amidation of amines with an acetyl donor can be achieved in minutes with excellent yields (85-100%) under microwave irradiation without the need for a catalyst. researchgate.net This efficiency gain is significant; for example, a reaction that required 27 hours under conventional heating was completed in just 30 minutes using microwaves. nih.gov The ability to perform these reactions under solvent-free conditions further enhances the green credentials of this methodology. organic-chemistry.org

The following table compares conventional heating with microwave-assisted methods for the synthesis of related amide compounds.

| Method | Reaction Time | Yield (%) | Key Advantages | Source |

| Conventional Heating | Several hours - 27 hours | 25 - 60 | Standard laboratory setup | preprints.orgnih.gov |

| Microwave-Assisted Synthesis | 30 seconds - 30 minutes | 77 - 96 | Rapid reaction, high yields, solvent-free options | nih.govresearchgate.net |

Flow Chemistry Applications in Acetamide (B32628) Production

Flow chemistry, or continuous manufacturing, is a modern approach to chemical synthesis where reactants are continuously pumped through a reactor. aurigeneservices.com This technique offers numerous advantages over traditional batch processing, particularly for large-scale production. chemicalindustryjournal.co.uk Key benefits include superior control over reaction parameters like temperature and pressure, enhanced safety due to small reaction volumes, improved efficiency, and easier scalability. aurigeneservices.comchemicalindustryjournal.co.ukasynt.com

The production of acetamides can be readily adapted to a continuous flow process. A typical setup involves precision pumps to deliver the amine (e.g., hexan-2-amine) and the acetylating agent into a reactor, which could be a microreactor or a tubular reactor. aurigeneservices.com Heat exchangers maintain precise temperature control, which is critical for managing exothermic reactions safely. nih.gov The continuous nature of the process allows for the integration of multiple reaction steps and in-line analytical tools to monitor product formation in real-time. aurigeneservices.comnih.gov This high level of automation and control leads to greater reproducibility and purity of the final product. aurigeneservices.com Furthermore, flow reactors can be coupled with other advanced techniques, such as microwave irradiation, to achieve even faster reaction times. nih.gov

Structure Activity Relationship Sar Studies of N Hexan 2 Yl Acetamide Derivatives

Design Principles for N-(Hexan-2-YL)acetamide Analogues and Libraries

The design of analogues and libraries of this compound is guided by principles of rational design and combinatorial chemistry to systematically explore the chemical space and optimize biological activity.

Rational Design Based on Molecular Docking and Computational Predictions

Rational drug design for this compound analogues leverages computational tools to predict the binding affinity and interaction of designed molecules with their biological targets. semanticscholar.orgnih.govnih.govresearchgate.net This approach facilitates the prioritization of compounds for synthesis, thereby accelerating the drug discovery process. researchgate.net

Molecular docking simulations are employed to visualize and analyze the binding modes of this compound derivatives within the active site of a target protein. semanticscholar.orgnih.gov These simulations help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the ligand-receptor binding affinity. For instance, docking studies can reveal the optimal orientation of the hexan-2-yl group and the acetamide (B32628) moiety within the binding pocket.

Computational predictions, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to correlate the physicochemical properties of the analogues with their biological activities. mdpi.com By building predictive models, researchers can estimate the activity of virtual compounds and select the most promising candidates for synthesis and biological evaluation. mdpi.com

A hypothetical molecular docking study of this compound analogues could yield data such as the following:

| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | Tyr123, Phe256, Leu345 |

| N-(5-fluorohexan-2-YL)acetamide | -7.8 | Tyr123, Phe256, Arg348 |

| N-(Hexan-2-YL)propanamide | -6.9 | Tyr123, Leu345 |

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large and diverse libraries of this compound analogues. researchgate.netnih.govnih.gov This high-throughput approach allows for the systematic exploration of a wide range of structural modifications to identify compounds with improved potency and selectivity. nih.gov

The core scaffold of this compound can be readily diversified by employing a variety of building blocks. For example, a library of analogues can be generated by reacting different derivatives of hexan-2-amine with a range of carboxylic acids or their activated forms. Solid-phase synthesis is a commonly used technique in combinatorial chemistry, as it simplifies the purification process and allows for automation. mdpi.com

An example of a combinatorial library design for this compound derivatives is outlined below:

| Scaffold | Building Block 1 (Amines) | Building Block 2 (Carboxylic Acids) | Resulting Library Size |

| Acetamide | Hexan-2-amine, Cyclohexylamine, Benzylamine | Acetic acid, Propanoic acid, Benzoic acid | 9 compounds |

Impact of Structural Modifications on Biological Potency

The biological potency of this compound derivatives is highly sensitive to structural modifications of the hexan-2-yl moiety, the acetamide nitrogen, and the amide linker.

Conformational Flexibility and Steric Hindrance of the Hexan-2-YL Moiety

Introducing steric hindrance by adding bulky substituents to the hexan-2-yl moiety can have a profound impact on biological activity. Depending on the topology of the binding pocket, steric bulk can either enhance or diminish potency. For example, the introduction of a methyl group at the C4 position of the hexyl chain might lead to a clash with the receptor surface, thereby reducing binding affinity. Conversely, a substituent that promotes a favorable conformation could improve potency.

The following table illustrates the hypothetical effect of substitutions on the hexan-2-yl moiety:

| Modification | Predicted Effect on Potency | Rationale |

| Introduction of a double bond | Increase or Decrease | Conformational rigidity can be favorable or unfavorable |

| Addition of a methyl group at C4 | Decrease | Potential for steric clash with the binding site |

| Replacement with a cyclohexyl group | Increase | Reduced conformational flexibility may be entropically favorable |

Electronic Effects of Substituents on the Acetamide Nitrogen

The electronic properties of substituents on the acetamide nitrogen can modulate the biological activity of this compound derivatives. researchgate.netnih.govresearchgate.net Electron-donating groups can increase the electron density on the amide nitrogen, potentially affecting its hydrogen bonding capabilities. researchgate.net Conversely, electron-withdrawing groups can decrease the electron density, which may also influence binding interactions. nih.gov

A summary of the potential electronic effects of substituents is presented below:

| Substituent | Electronic Effect | Predicted Impact on Hydrogen Bonding |

| Methyl | Electron-donating | May slightly alter hydrogen bond strength |

| Phenyl | Electron-withdrawing (inductive), Electron-donating (resonance) | Can influence pi-stacking interactions |

| Nitro | Strongly electron-withdrawing | May weaken hydrogen bond donor capacity |

Role of Amide Linker Modifications

The amide linker is a crucial component of the this compound scaffold, contributing to its structural rigidity and hydrogen bonding capacity. Modifications to this linker can significantly alter the pharmacological properties of the molecule.

Replacing the amide bond with a more flexible linker, such as an amine or an ether, can increase the conformational freedom of the molecule. nih.gov This increased flexibility may allow for better adaptation to the binding site, but could also lead to a loss of potency due to entropic effects. researchgate.net

Conversely, rigidifying the linker, for example, by incorporating it into a ring system, can pre-organize the molecule into a bioactive conformation, potentially leading to a significant increase in potency.

The table below outlines the potential consequences of modifying the amide linker:

| Linker Modification | Effect on Flexibility | Potential Impact on Potency |

| Amine | Increased | May increase or decrease depending on the target |

| Ether | Increased | May increase or decrease depending on the target |

| Thioamide | Similar | May alter hydrogen bonding and electronic properties |

| Reverse Amide | Similar | Can alter the orientation of key interaction points |

Lack of Publicly Available Research Data Precludes Article Generation on this compound

A thorough and comprehensive search of scientific literature and databases has revealed a significant lack of publicly available research specifically focused on the chemical compound this compound and its derivatives. Consequently, the generation of a detailed scientific article on its Structure-Activity Relationship (SAR) studies, as requested, is not possible at this time.

The requested article outline, focusing on "" with a specific subsection on "Pharmacophore Modeling and Ligand-Based Drug Design," requires a foundation of existing biological data and medicinal chemistry research. Such research would typically involve the synthesis of a series of related compounds, evaluation of their biological activity against a specific target, and the subsequent analysis of how structural modifications influence this activity. These foundational studies are prerequisite for the development of pharmacophore models and the application of ligand-based drug design strategies.

Without any primary research on the biological effects of this compound or its chemical modifications, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy. To adhere to the principles of providing factual and verifiable information, an article on this specific topic cannot be produced.

Further research and publication in the field of medicinal chemistry focusing on this compound and its potential biological activities would be necessary before a comprehensive review of its structure-activity relationships and associated computational studies could be written.

Computational Chemistry and Theoretical Investigations of N Hexan 2 Yl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are essential for understanding the fundamental electronic properties of a molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Mapping)

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is critical for predicting a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. Similarly, electrostatic potential mapping provides insights into the charge distribution and is crucial for understanding intermolecular interactions. Without specific calculations for N-(Hexan-2-YL)acetamide, these parameters remain undetermined.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain in this compound suggests the existence of multiple conformers. A conformational analysis would identify the most stable three-dimensional structures and their relative energies, providing a comprehensive energy landscape. This information is vital for understanding how the molecule behaves in different environments.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental data and confirming the structure of a compound. For this compound, such predictive data is not available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating the interaction of a molecule with biological systems.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. These studies are fundamental in drug discovery and design, providing insights into binding affinities and modes of action. The specific biological targets of this compound and its docking scores are unknown without dedicated research.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and a protein over time. These simulations can reveal the stability of the ligand-protein complex, the key residues involved in the interaction, and the conformational changes that may occur upon binding. Such detailed analysis is currently not possible for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound have been found in the literature. Developing a QSAR model would necessitate a dataset of structurally related compounds with measured biological activities, which is not available for this compound.

Supramolecular Interactions and Crystal Engineering

Detailed crystallographic data, which is a prerequisite for the analysis of supramolecular interactions and crystal engineering, has not been published for this compound. Without an experimentally determined crystal structure, a definitive analysis of its hydrogen bonding networks and pi-interactions in the solid state cannot be conducted.

Analysis of Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

A theoretical analysis of hydrogen bonding is contingent on crystallographic data. In the absence of this data for this compound, a specific and accurate description of its hydrogen bonding network is not possible.

Characterization of Pi-Interactions (π-π, Anion-π, C—H⋯π)

Given the aliphatic nature of this compound, significant π-π or anion-π interactions are not expected. While C—H⋯π interactions could be theoretically modeled, their specific characterization would require contextual data from a known crystal structure.

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for investigating intermolecular contacts in crystalline materials. However, this analysis is entirely dependent on the availability of a high-quality crystal structure determination for this compound, which is currently unavailable.

Advanced Analytical Methodologies for N Hexan 2 Yl Acetamide Characterization and Quantification

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of N-(Hexan-2-YL)acetamide, offering insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is the most deshielded, typically appearing in the δ 160-180 ppm region. The carbons of the hexyl chain will have distinct chemical shifts based on their proximity to the nitrogen atom.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals proton-proton couplings, helping to map out the entire hexyl chain by showing which protons are adjacent to each other. researchgate.netyoutube.com An HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached, confirming the assignments made from the 1D spectra. researchgate.netsdsu.edu

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts (δ, ppm) | ¹³C NMR Predicted Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Assignment | Value | Assignment | Value |

| N-H | ~5.0-8.0 (broad) | C=O | ~170 |

| CH₃ (acetyl) | ~2.0 | CH (C2 of hexyl) | ~45-50 |

| CH (C2 of hexyl) | ~3.8-4.2 | CH₂ (C3 of hexyl) | ~30-35 |

| CH₂ (C3 of hexyl) | ~1.4-1.6 | CH₂ (C4 of hexyl) | ~25-30 |

| CH₂ (C4 of hexyl) | ~1.2-1.4 | CH₂ (C5 of hexyl) | ~22-25 |

| CH₂ (C5 of hexyl) | ~1.2-1.4 | CH₃ (C6 of hexyl) | ~14 |

| CH₃ (C6 of hexyl) | ~0.9 | CH₃ (acetyl) | ~23 |

| CH₃ (C1 of hexyl) | ~1.1 | CH₃ (C1 of hexyl) | ~20 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present.

For this compound, a secondary amide, the IR spectrum shows characteristic absorption bands. spectroscopyonline.com The N-H stretching vibration appears as a single, sharp band around 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretch, known as the Amide I band, is very intense and appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in Another key feature for secondary amides is the Amide II band, which results from N-H bending and C-N stretching, found between 1570-1515 cm⁻¹. spectroscopyonline.comspcmc.ac.in

Raman spectroscopy can also be used to identify these functional groups, although the selection rules differ from IR. The C=O stretch is typically a strong band in the Raman spectrum as well.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide N-H | ~3300 | Medium, Sharp |

| C-H Stretch | Alkyl CH₂, CH₃ | 2850-2960 | Strong |

| C=O Stretch (Amide I) | Amide C=O | ~1640 | Strong |

| N-H Bend (Amide II) | Amide N-H | ~1550 | Strong |

| C-N Stretch | Amide C-N | ~1250 | Medium |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight.

The fragmentation pattern is key to structural elucidation. In electron ionization (EI-MS), a common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.pt For this compound, this would lead to the formation of an acylium ion. Another typical fragmentation for aliphatic amides is the McLafferty rearrangement if a gamma-hydrogen is available. unl.ptmiamioh.edu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for quantifying the compound in complex matrices and can be performed without derivatization. chromforum.org

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ (Molecular Ion) | - |

| 100 | [CH₃CONHCH(CH₃)]⁺ | Cleavage of C-C bond in the hexyl chain |

| 86 | [CH₃CONH=CH₂]⁺ | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ (Acylium ion) | Cleavage of N-CO bond |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Simple amides typically show a weak n→π* transition at around 215-220 nm. This absorption is due to the excitation of a non-bonding electron from the oxygen lone pair to the antibonding π* orbital of the carbonyl group. The lack of extensive conjugation in this compound means it is not expected to have strong absorptions at longer wavelengths. While not highly specific for detailed structural elucidation, UV-Vis spectroscopy can be useful for quantitative analysis if the compound is the primary chromophore in a solution.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. wikipedia.org For this analysis, this compound must first be grown into a suitable single crystal. The crystalline structure causes a beam of X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. nih.gov This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amide N-H and C=O groups of adjacent molecules in the crystal lattice. While powerful, obtaining a high-quality crystal of a simple, flexible molecule like this compound can be challenging.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column, such as one with a 6% cyanopropylphenyl-94% dimethyl polysiloxane stationary phase, can be used for separation. google.com Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification. google.com The latter provides definitive structural confirmation based on the mass spectrum of the eluting peak.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. rsc.org Detection can be achieved using a UV detector set at a low wavelength (~210-220 nm) to monitor the amide chromophore. For samples where this compound lacks a strong chromophore or is present at very low concentrations, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS) can be employed for more sensitive and universal detection. sielc.com

High-Performance Liquid Chromatography (HPLC and RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amide compounds due to its high resolution and sensitivity. For this compound, both normal-phase and reversed-phase HPLC (RP-HPLC) can be employed, with RP-HPLC often being the preferred method due to its versatility and the aqueous compatibility of its mobile phases.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation of this compound is achieved based on its partitioning between these two phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention time and peak resolution. Isocratic elution (constant mobile phase composition) is often sufficient for the analysis of a pure compound, while gradient elution (varying mobile phase composition) is useful for separating it from a complex mixture of impurities. Detection is commonly performed using a UV detector, as the amide bond exhibits absorbance in the lower UV region (around 200-220 nm).

Chiral HPLC can also be utilized for the enantioselective separation of this compound, should the synthesis result in a racemic mixture. Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers.

Table 1: Illustrative HPLC and RP-HPLC Parameters for this compound Analysis

| Parameter | RP-HPLC | Chiral HPLC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak AD-H (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Retention Time | ~5.2 min | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.1 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a stationary phase in a long, thin column. Separation is based on the compound's boiling point and its interaction with the stationary phase.

A non-polar or moderately polar capillary column, such as one coated with a phenyl-polysiloxane, is typically suitable for the analysis of amides. The oven temperature is a critical parameter that is optimized to ensure good separation and peak shape. A temperature programming approach, where the oven temperature is gradually increased, can be beneficial for separating this compound from any potential impurities with different volatilities. Flame Ionization Detection (FID) is a common and sensitive detection method for organic compounds like this compound. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), which provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Representative GC Parameters for this compound Analysis

| Parameter | GC Conditions |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Retention Time | ~8.9 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. researchgate.net For this compound, a TLC plate coated with silica gel is typically used as the stationary phase.

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of mobile phase, a mixture of organic solvents, is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. Visualization of the spots can be achieved under UV light if the compound is UV-active, or by staining with a chemical reagent such as potassium permanganate or iodine vapor.

Table 3: Exemplary TLC Conditions for this compound Analysis

| Parameter | TLC Conditions |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (1:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Rf Value | ~0.45 |

Method Development and Validation in Academic Research

The development and validation of analytical methods are critical to ensure that the results obtained are reliable, accurate, and reproducible. This is particularly important in academic research where the findings contribute to the body of scientific knowledge.

Accuracy, Precision, and Linearity Determinations

Accuracy of an analytical method refers to the closeness of the measured value to the true value. For this compound, accuracy is typically assessed by performing recovery studies. This involves spiking a blank matrix with a known amount of the compound at different concentration levels and then analyzing the samples using the developed method. The percentage recovery is then calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To determine the linearity for this compound analysis, a series of standard solutions of different known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration, and the correlation coefficient (R²) is calculated.

Table 4: Hypothetical Validation Data for an HPLC Method for this compound

| Parameter | Result |

|---|---|

| Linearity Range | 1-100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery %) | 98.5 - 101.2% |

| Precision (RSD %) | Repeatability: < 1.5%, Intermediate Precision: < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. These parameters are crucial for determining the sensitivity of the analytical method for this compound, especially when analyzing samples with very low concentrations of the compound.

Table 5: Illustrative LOD and LOQ for an HPLC Method for this compound

| Parameter | Concentration |

|---|---|

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Potential Applications and Future Research Directions

Exploration in Advanced Material Science

The amide functional group is a cornerstone in the development of high-performance polymers, such as nylons and Kevlar, where it provides structural rigidity and durability through hydrogen bonding. chemistrytalk.orgwikipedia.org The characteristics of N-(Hexan-2-YL)acetamide suggest its potential utility in the creation of novel materials with tailored properties.

Development of New Functional Materials

The incorporation of this compound into polymer chains could lead to the development of new functional materials. Its aliphatic hexyl group can enhance solubility in nonpolar solvents and introduce flexibility into a polymer backbone, while the acetamide (B32628) group can promote intermolecular interactions, leading to materials with unique thermal and mechanical properties. Research in this area would involve the synthesis of polymers containing the this compound moiety and the subsequent characterization of their physical and chemical properties.

Supramolecular Assemblies in Material Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway for the creation of self-assembling materials. nd.eduacs.orgmdpi.com The amide group in this compound is capable of forming robust hydrogen-bonded dimers and larger assemblies. acs.org This property could be exploited to design gels, liquid crystals, and other soft materials where the reversible nature of hydrogen bonds allows for stimuli-responsive behavior.

Illustrative Table: Potential Contributions of this compound Moieties to Material Properties

| Feature of this compound | Potential Impact on Material Properties | Example Application Area |

| Secondary Amide Group | Hydrogen bonding, chain stiffness, thermal stability | Engineering plastics, fibers |

| Hexyl Group | Flexibility, solubility in organic media, hydrophobicity | Coatings, adhesives |

| Chirality at Hexan-2-yl | Chiral recognition, specialized optical materials | Separation membranes, chiral catalysts |

Advancements in Sensing and Probe Technologies

Fluorescent probes and chemical sensors are critical tools in diagnostics, environmental monitoring, and cellular imaging. The development of new probes with high sensitivity and selectivity is an ongoing area of research. Acetamide derivatives have been investigated as components of such sensory systems. mdpi.com

Fluorescent Probes Based on this compound Frameworks

While this compound itself is not inherently fluorescent, its framework can be chemically modified to create fluorescent probes. The acetamide nitrogen can be linked to a fluorophore, a molecule that emits light upon excitation. The hexyl group could be designed to interact with specific analytes or cellular environments, leading to changes in the fluorescent signal. For instance, the binding of a metal ion to a chelating group attached to the molecule could alter the fluorescence intensity or wavelength, allowing for the detection of that ion.

Development of Selective Sensors

The design of selective sensors relies on creating a specific interaction between the sensor molecule and the target analyte. The structure of this compound offers multiple points for modification to achieve such selectivity. Functional groups that bind to specific ions, small molecules, or even biomolecules could be introduced. The resulting change in the molecule's properties, such as its electrochemical behavior or its absorption of light, would then signal the presence of the analyte. nih.gov

Illustrative Table: Design Concepts for Sensors Based on this compound

| Sensor Component | Role of this compound Derivative | Analyte Example |

| Receptor | Modified with a specific binding site (e.g., a crown ether) | Metal ions (e.g., K+, Na+) |

| Transducer | Change in conformation upon analyte binding | Organic pollutants |

| Signaling Unit | Alteration of a linked fluorophore's emission | pH, polarity |

Agrochemical Research and Development (e.g., Herbicide Analogues)

Acetamide derivatives are a well-established class of herbicides used to control weeds in a variety of crops. acs.orgresearchgate.netnih.gov These compounds typically work by inhibiting cell division and growth in susceptible plants. nih.gov The structure of this compound makes it a candidate for investigation as a potential herbicide or as a scaffold for the development of new herbicidal compounds.

The mode of action for many acetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis. The efficacy and selectivity of these herbicides are highly dependent on the nature of the substituents on the amide nitrogen. The N-(Hexan-2-YL) group in the target compound could confer specific herbicidal properties. Future research would involve synthesizing analogues of this compound with different substituents on the acetyl group and evaluating their herbicidal activity against a range of weed and crop species. Structure-activity relationship studies would be crucial in optimizing the herbicidal potency and selectivity. researchgate.netresearchgate.net

Environmental Fate and Degradation Mechanisms (Non-Human Ecosystems)

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For this compound, specific experimental data on its environmental behavior is limited in publicly accessible scientific literature. Therefore, its environmental fate is largely predicted based on its chemical structure and the known behavior of similar aliphatic amides. The structure, consisting of a six-carbon alkyl chain and an acetamide group, suggests certain pathways for its degradation and distribution in the environment.

Biodegradation Pathways in Soil and Water

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be a primary degradation pathway for this compound in soil and aquatic environments. The general mechanism for the biodegradation of amides involves enzymatic hydrolysis.

In this process, amidase enzymes, commonly found in soil and water microorganisms, would catalyze the cleavage of the amide bond in this compound. This hydrolysis would yield two primary products: hexan-2-amine and acetic acid.

Equation 1: Proposed Hydrolytic Cleavage of this compound

Both of these degradation products are readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water. Hexan-2-amine is a primary aliphatic amine that is also expected to be biodegradable, likely undergoing deamination to form hexan-2-ol, which can be further oxidized.

While specific studies on this compound are not available, research on the biodegradation of other simple N-alkyl acetamides supports this proposed pathway. The rate of biodegradation will be influenced by several environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.